molecular formula C19H26N2O3 B2804941 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-85-7

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2804941
CAS No.: 2097863-85-7
M. Wt: 330.428
InChI Key: AJSRORVLQLXCDD-UHFFFAOYSA-N
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Description

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core modified with an azetidine ring and an adamantane-1-carbonyl group. Adamantane derivatives are well-documented in medicinal chemistry for their ability to improve pharmacokinetic profiles, as seen in antiviral and neurological therapeutics .

Properties

IUPAC Name

1-[[1-(adamantane-1-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-16-1-2-17(23)21(16)11-15-9-20(10-15)18(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSRORVLQLXCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Adamantane-1-carbonyl chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Synthesis of Azetidin-3-ylmethylamine: Azetidine is reacted with formaldehyde and hydrogen cyanide to form azetidin-3-ylmethylamine.

    Coupling Reaction: Adamantane-1-carbonyl chloride is reacted with azetidin-3-ylmethylamine to form 1-(Adamantane-1-carbonyl)azetidin-3-ylmethylamine.

    Cyclization: The intermediate is then reacted with maleic anhydride to form the final product, this compound.

Chemical Reactions Analysis

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Scientific Research Applications

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: Its rigid structure makes it a candidate for the development of new materials with specific mechanical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of protein function. The azetidine and pyrrolidine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Adamantane vs. Cyclobutane Derivatives
  • 1-(Adamantane-1-carbonyl)pyrrolidine-2,5-dione ():

    • Structure : Adamantane’s polycyclic rigidity introduces steric bulk, likely enhancing thermal stability (melting point: 107–109°C) .
    • Synthesis : 55% yield via photoredox/nickel catalysis .
    • Spectral Data : Distinctive $ ^1H $ NMR signals at δ 1.67–2.01 ppm (adamantane protons) and carbonyl stretches at 1785 cm$ ^{-1} $ (IR) .
  • 1-(Cyclobutanecarbonyl)pyrrolidine-2,5-dione ():

    • Structure : Cyclobutane’s smaller, strained ring reduces lipophilicity but may increase solubility.
    • Synthesis : 51% yield under similar conditions .
    • Spectral Data : $ ^1H $ NMR shows complex splitting (δ 2.03–3.88 ppm), and IR carbonyl stretches at 1804 cm$ ^{-1} $, indicating varied electronic environments .
Naphthalene-Based Analogue
  • Physical Properties: Molecular weight 322.36 g/mol, higher than adamantane analogues (~284 g/mol) .

Physicochemical and Spectral Properties

Melting Points and Stability
  • Adamantane derivative : 107–109°C
  • Cyclobutane derivative : 88–89°C
  • Indole derivatives : 100–204°C (higher stability with piperidine/indole substituents)

The adamantane group’s rigidity correlates with higher melting points compared to cyclobutane, suggesting superior crystalline stability .

Spectral Signatures
Compound $ ^1H $ NMR (δ ppm) IR (cm$ ^{-1} $)
Adamantane derivative 1.67–2.01 (adamantane H), 2.76 (pyrrolidine) 1785 (C=O)
Cyclobutane derivative 2.03–3.88 (cyclobutane H), 2.76 (pyrrolidine) 1804 (C=O)
Naphthalene derivative Not reported Not available

Adamantane’s distinct NMR signals and lower carbonyl stretching frequencies reflect reduced electronic conjugation compared to cyclobutane derivatives .

Biological Activity

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS Number: 2097863-85-7) is a synthetic compound that incorporates an adamantane moiety, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molecular weight of 330.4 g/mol. The structure features an adamantane backbone linked to a pyrrolidine ring, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₃
Molecular Weight330.4 g/mol
CAS Number2097863-85-7

This compound's biological activity is largely attributed to its interaction with various biological targets. The presence of the adamantane structure enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Targets

  • Cannabinoid Receptors : Similar adamantyl compounds have shown affinity for cannabinoid receptors, suggesting potential therapeutic effects in neurodegenerative diseases and pain management .
  • Antiviral Activity : Adamantane derivatives have been investigated for their antiviral properties against various viruses, including influenza and coronaviruses. The mechanism often involves interference with viral replication processes .

Antiviral Effects

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For example, adamantyl imidazole derivatives have demonstrated effectiveness against viral infections in chick embryos, highlighting the potential for this compound in antiviral therapies .

Neuroprotective Properties

The neuroprotective capabilities of adamantane derivatives are well-documented. Studies suggest that these compounds may reduce inflammation and promote neuroprotection in models of multiple sclerosis by modulating cannabinoid receptor activity .

Case Studies

Case Study 1: Neuroprotection in Multiple Sclerosis Models
A study assessed the effects of an adamantyl-based compound on demyelination in animal models of multiple sclerosis. The findings indicated that activation of cannabinoid receptors by the compound led to reduced nerve damage and improved behavioral outcomes .

Case Study 2: Antiviral Efficacy
In a controlled study involving adamantane derivatives, compounds were tested for their antiviral efficacy against influenza viruses. Results showed that certain derivatives significantly inhibited viral replication in vitro, suggesting a promising avenue for further development .

Q & A

Q. Methodological Solutions :

  • Use carbodiimide-based coupling agents (e.g., EDC/NHS) to activate adamantane-1-carboxylic acid for efficient amide bond formation .
  • Optimize cyclization via microwave-assisted synthesis to enhance reaction rates and yields (common in pyrrolidine-dione systems) .
  • Employ HPLC purification to isolate intermediates, given the compound’s low polarity and potential byproducts .

How can reaction yields be optimized for the acylation step involving adamantane-1-carboxylic acid derivatives?

Advanced Research Question
Acylation efficiency is critical for downstream functionalization. Variables include solvent choice, temperature, and catalyst loading.

Q. Experimental Design :

  • Apply statistical Design of Experiments (DoE) to screen factors (e.g., solvent polarity, reaction time) and identify optimal conditions .
  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict steric/electronic barriers, reducing trial-and-error experimentation .
  • Monitor reaction progress via in-situ FTIR to track carbonyl activation and intermediate formation .

What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Question
The compound’s rigidity and stereochemistry require precise structural validation.

Q. Methodological Approaches :

  • X-ray crystallography : Resolve adamantane-azetidine-pyrrolidine spatial arrangement, noting torsional angles (e.g., N–O–C–O dihedral angles ≈2°) and hydrogen-bonding networks .
  • NMR spectroscopy : Use 13C^{13}\text{C} DEPT and 1H^{1}\text{H}-15N^{15}\text{N} HMBC to confirm connectivity, particularly for the azetidine-pyrrolidine junction .
  • HRMS-ESI : Validate molecular weight (C19_{19}H24_{24}N2_{2}O3_{3}) and isotopic patterns .

How does the adamantane moiety influence the compound’s pharmacokinetic properties, and what experimental models are used to assess this?

Advanced Research Question
Adamantane enhances lipophilicity and membrane permeability but may affect solubility.

Q. Experimental Strategies :

  • LogP determination : Use shake-flask or HPLC methods to quantify partitioning between octanol/water .
  • Caco-2 cell assays : Measure permeability coefficients to predict oral bioavailability .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to assess passive diffusion .

How can researchers resolve contradictory bioactivity data across different cell lines or assays?

Advanced Research Question
Discrepancies may arise from off-target effects, assay conditions, or cell-specific metabolism.

Q. Systematic Approaches :

  • Dose-response profiling : Generate IC50_{50} curves in multiple cell lines (e.g., HEK293, HeLa) to identify potency trends .
  • Metabolic stability testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
  • Target engagement assays : Employ SPR or CETSA to confirm direct binding to hypothesized biological targets (e.g., bacterial fatty acid enzymes) .

What computational tools are recommended for predicting the compound’s reactivity and stability under varying pH conditions?

Advanced Research Question
pH-dependent degradation (e.g., hydrolysis of the pyrrolidine-dione ring) impacts shelf life and in vivo stability.

Q. Methodological Framework :

  • pKa prediction software (e.g., ACD/Labs): Estimate ionization states of functional groups .
  • Reactivity modeling : Use Gaussian or ORCA to simulate hydrolysis pathways and identify labile bonds .
  • Forced degradation studies : Expose the compound to acidic/basic buffers and analyze degradation products via LC-MS .

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